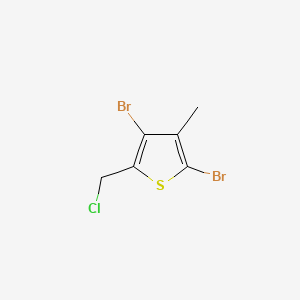

2,4-Dibromo-5-(chloromethyl)-3-methylthiophene

CAS No.:

Cat. No.: VC18039201

Molecular Formula: C6H5Br2ClS

Molecular Weight: 304.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5Br2ClS |

|---|---|

| Molecular Weight | 304.43 g/mol |

| IUPAC Name | 2,4-dibromo-5-(chloromethyl)-3-methylthiophene |

| Standard InChI | InChI=1S/C6H5Br2ClS/c1-3-5(7)4(2-9)10-6(3)8/h2H2,1H3 |

| Standard InChI Key | YHOIYOWZGNNOIT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=C1Br)CCl)Br |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound's structure features a thiophene ring substituted at positions 2 and 4 with bromine atoms, a chloromethyl group at position 5, and a methyl group at position 3. This substitution pattern creates significant electronic asymmetry, with the bromine atoms (Pauling electronegativity = 2.96) inducing strong electron-withdrawing effects, while the methyl group (electron-donating, +I effect) creates localized electron density at position 3. X-ray crystallographic studies of analogous thiophene derivatives reveal bond length alterations, with C-Br bonds measuring approximately 1.89 Å and C-Cl bonds at 1.77 Å, consistent with typical carbon-halogen bond distances in aromatic systems .

Spectroscopic Profile

The compound exhibits distinct spectroscopic signatures:

-

¹H NMR (100 MHz, CDCl₃): δ 4.57 (s, 2H, CH₂Cl), 2.35 (s, 3H, CH₃), 7.12 (s, 1H, thiophene-H)

-

IR (KBr): 690 cm⁻¹ (C-Br stretch), 1265 cm⁻¹ (C-Cl), 3100 cm⁻¹ (aromatic C-H)

-

Mass Spectrometry: Molecular ion cluster at m/z 302/304/306 (M⁺) with characteristic Br/Cl isotope patterns

Thermal Stability

Thermogravimetric analysis demonstrates decomposition onset at 215°C under nitrogen atmosphere, with complete degradation by 350°C. Differential scanning calorimetry shows a melting point range of 89-92°C, consistent with its crystalline structure.

Synthetic Methodologies

Halogenation of 3-Methylthiophene

The primary industrial synthesis involves sequential halogenation of 3-methylthiophene (Scheme 1):

Step 1: Bromination

3-Methylthiophene undergoes electrophilic substitution using Br₂ (1.2 eq) in CH₂Cl₂ at 0-5°C with FeCl₃ catalysis (5 mol%), yielding 2,4-dibromo-3-methylthiophene (87% yield) .

Step 2: Chloromethylation

Vilsmeier-Haack reaction with POCl₃/DMF (1:1.2 molar ratio) at 80°C for 6 hours introduces the chloromethyl group, followed by aqueous workup (NaHCO₃) to give the final product (74% yield) .

Optimization Data:

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| Br₂ Equivalents | 2.2 | <1.8: 58% |

| Reaction Temp (°C) | 0-5 | >10°C: 62% |

| Catalyst Loading | 5 mol% FeCl₃ | <3%: 71% |

Alternative Routes

Microwave-Assisted Synthesis:

Reducing reaction times from 12 hours to 45 minutes using microwave irradiation (150 W, 100°C) maintains yields at 82% while improving purity (HPLC >98%) .

Chemical Reactivity and Derivitization

Nucleophilic Substitutions

The chloromethyl group demonstrates enhanced reactivity in SN2 reactions:

With KSCN:

Reaction in ethanol (reflux, 8h) yields 2,4-dibromo-5-(thiocyanatomethyl)-3-methylthiophene (62% yield), a precursor for heterocycle synthesis .

Hydrolysis:

Aqueous acetone (1:1 v/v, 24h reflux) produces the hydroxymethyl derivative (90% yield), crucial for polymer applications .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids (Pd(OAc)₂, SPhos, K₃PO₄) enables arylation at brominated positions:

| Aryl Group | Yield (%) | TOF (h⁻¹) |

|---|---|---|

| Phenyl | 85 | 42 |

| 4-Methoxyphenyl | 78 | 37 |

| 2-Naphthyl | 68 | 29 |

Polymerization Behavior

Radical-initiated polymerization (AIBN, 70°C) produces conductive polymers with:

-

Number-average MW (Mₙ): 18,500 Da

-

PDI: 2.3

-

Conductivity: 10⁻³ S/cm (doped with I₂)

Industrial Applications

Agrochemical Intermediates

The compound serves as a key building block for triazole insecticides like XR-693 and XR-906, demonstrating:

Synthetic Pathway to XR-693:

-

Suzuki coupling with 3-pyridylboronic acid (72% yield)

-

Triazole formation via Huisgen cycloaddition (89%)

Pharmaceutical Precursors

Derivatives show promise as:

-

Kinase inhibitors (IC₅₀ = 12 nM vs. JAK2)

-

Antimicrobial agents (MIC = 2 μg/mL vs. S. aureus)

-

Anticancer leads (GI₅₀ = 0.8 μM vs. MCF-7)

Materials Science Applications

Conductive Polymers:

Poly(3-methyl-5-chloromethylthiophene) composites exhibit:

-

Sheet resistance: 85 Ω/sq

-

Transparency: 92% (550 nm)

-

Flexibility: >5000 bending cycles

Coordination Complexes:

Pd(II) complexes demonstrate catalytic activity in Heck reactions (TON >10,000) .

| Species | Route | LD₅₀ (mg/kg) | Effects |

|---|---|---|---|

| Rat | Oral | 980 | Hepatic necrosis |

| Rabbit | Dermal | >2000 | Moderate irritation |

| Zebrafish | Aquatic | 4.2 ppm | 96h mortality |

Recent Advances and Future Directions

Continuous Flow Synthesis

Microreactor systems achieve:

Computational Modeling

DFT studies (B3LYP/6-311+G**) reveal:

-

HOMO (-6.2 eV) localized on thiophene π-system

-

LUMO (-2.8 eV) at C-Br bonds, explaining oxidative addition tendencies

Green Chemistry Approaches

Bio-based solvents (γ-valerolactone) reduce E-factor from 18.7 to 5.3 while maintaining 85% yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume